molecular formula C22H20N2O4 B4111602 N-[3-benzoyl-4-(4-morpholinyl)phenyl]-2-furamide

N-[3-benzoyl-4-(4-morpholinyl)phenyl]-2-furamide

Cat. No. B4111602
M. Wt: 376.4 g/mol
InChI Key: QCCXWQSBTDFAOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-benzoyl-4-(4-morpholinyl)phenyl]-2-furamide, commonly known as SU5402, is a small molecule inhibitor that has been extensively used in scientific research. It is a potent inhibitor of the fibroblast growth factor receptor (FGFR) tyrosine kinase, which plays a crucial role in the regulation of cell growth, differentiation, and survival. SU5402 has been used to investigate the role of FGFR signaling in various cellular processes, including embryonic development, angiogenesis, and cancer.

Mechanism of Action

SU5402 is a potent inhibitor of the N-[3-benzoyl-4-(4-morpholinyl)phenyl]-2-furamide tyrosine kinase, which plays a crucial role in the regulation of cell growth, differentiation, and survival. N-[3-benzoyl-4-(4-morpholinyl)phenyl]-2-furamide signaling is initiated by the binding of fibroblast growth factors (FGFs) to the extracellular domain of the receptor, leading to receptor dimerization and activation of the tyrosine kinase domain. SU5402 binds to the ATP-binding site of the tyrosine kinase domain, preventing ATP binding and subsequent phosphorylation of downstream signaling molecules.
Biochemical and Physiological Effects:
SU5402 has been shown to inhibit the proliferation of cancer cells in vitro and in vivo. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is crucial for the growth and spread of cancer cells. SU5402 has been shown to have anti-inflammatory effects and to inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of SU5402 is its specificity for N-[3-benzoyl-4-(4-morpholinyl)phenyl]-2-furamide inhibition, which allows for the investigation of the role of N-[3-benzoyl-4-(4-morpholinyl)phenyl]-2-furamide signaling in various cellular processes. However, one limitation of SU5402 is its potential off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for the use of SU5402 in scientific research. One area of interest is the investigation of the role of N-[3-benzoyl-4-(4-morpholinyl)phenyl]-2-furamide signaling in the development and progression of various types of cancer. Another area of interest is the development of more potent and selective N-[3-benzoyl-4-(4-morpholinyl)phenyl]-2-furamide inhibitors for use in cancer therapy. Additionally, the use of SU5402 in combination with other therapeutic agents may lead to more effective cancer treatments.

Scientific Research Applications

SU5402 has been extensively used in scientific research to investigate the role of N-[3-benzoyl-4-(4-morpholinyl)phenyl]-2-furamide signaling in various cellular processes. It has been used to study the effects of N-[3-benzoyl-4-(4-morpholinyl)phenyl]-2-furamide inhibition on embryonic development, angiogenesis, and cancer. SU5402 has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, making it a potential therapeutic agent for the treatment of cancer.

properties

IUPAC Name

N-(3-benzoyl-4-morpholin-4-ylphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4/c25-21(16-5-2-1-3-6-16)18-15-17(23-22(26)20-7-4-12-28-20)8-9-19(18)24-10-13-27-14-11-24/h1-9,12,15H,10-11,13-14H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCCXWQSBTDFAOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CO3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.